5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C10H9BrN2O2S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H9BrN2O2S/c1-6-13-7(5-16-6)4-12-10(14)8-2-3-9(11)15-8/h2-3,5H,4H2,1H3,(H,12,14) |
InChI Key |
VOTYGKGJXVOKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into two primary building blocks:
-
5-Bromofuran-2-carboxylic acid (or its activated derivatives).
-
(2-Methyl-1,3-thiazol-4-yl)methanamine .
The amide bond formation between these fragments represents the critical synthetic step.
Synthesis of 5-Bromofuran-2-Carboxylic Acid
5-Bromofuran-2-carboxylic acid is typically prepared via bromination of furan-2-carboxylic acid. Electrophilic aromatic substitution using bromine () or bromosuccinimide (NBS) in the presence of Lewis acids (e.g., ) achieves regioselective bromination at the 5-position.
Representative Protocol
-
Reactants : Furan-2-carboxylic acid (1.0 eq), NBS (1.1 eq), (0.1 eq).
-
Solvent : Dichloromethane (DCM).
-
Conditions : 0°C to room temperature, 12 h.
-
Yield : 85–92% after recrystallization from ethanol.
Synthesis of (2-Methyl-1,3-Thiazol-4-yl)Methanamine
The thiazole-containing amine is constructed via the Hantzsch thiazole synthesis:
-
Thiourea reacts with α-bromoacetone to form 2-methylthiazole-4-carbaldehyde.
-
Reductive amination of the aldehyde using sodium cyanoborohydride () yields the primary amine.
Optimized Reaction Table
| Step | Reactants | Solvent | Catalyst/Temp | Yield |
|---|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoacetone | Ethanol | 80°C, 6 h | 78% |
| Reductive amination | Thiazole-4-carbaldehyde, , | Methanol | RT, 12 h | 65% |
Amide Coupling Methodologies
Acid Chloride Route
Activation of 5-bromofuran-2-carboxylic acid to its acyl chloride facilitates nucleophilic attack by the thiazole amine.
Procedure
-
Chlorination : Treat 5-bromofuran-2-carboxylic acid with thionyl chloride () in DCM (0°C, 2 h).
-
Coupling : Add (2-methyl-1,3-thiazol-4-yl)methanamine and triethylamine () dropwise (0°C → RT, 4 h).
Yield Data
| Acyl Chloride | Amine Equiv. | Solvent | Temp | Yield |
|---|---|---|---|---|
| 1.0 eq | 1.2 eq | DCM | 0°C → RT | 74% |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances efficiency while minimizing racemization.
Optimized Conditions
-
Reactants : 5-Bromofuran-2-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq), (2-methyl-1,3-thiazol-4-yl)methanamine (1.2 eq).
-
Solvent : Dimethylformamide (DMF).
-
Base : (2.0 eq).
-
Yield : 88% after column chromatography (hexane/ethyl acetate).
Side Reaction Mitigation
-
Excess EDC (>1.5 eq) leads to urea byproduct formation.
-
Anhydrous conditions prevent HOBt hydrolysis.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly.
Protocol
Solid-Phase Synthesis
Immobilization of the carboxylic acid on Wang resin enables iterative coupling and simplified purification.
Resin Loading : 1.2 mmol/g.
Cleavage : Trifluoroacetic acid (TFA)/DCM (1:4), 2 h.
Yield : 70% (over two steps).
Reaction Optimization and Scalability
Solvent Screening
Polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons due to improved solubility of intermediates.
Solvent Efficiency Table
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 88% |
| DCM | 8.9 | 74% |
| THF | 7.5 | 68% |
Temperature Effects
Elevated temperatures (40–50°C) accelerate coupling but risk thiazole ring decomposition.
Thermal Stability Study
-
Thiazole Degradation : >50°C leads to 15% decomposition over 6 h.
Characterization and Quality Control
Spectroscopic Data
-
NMR (400 MHz, CDCl): δ 7.21 (s, 1H, furan H-3), 6.45 (d, Hz, 1H, furan H-4), 4.62 (s, 2H, CH), 2.51 (s, 3H, thiazole CH).
-
LC-MS : m/z 313.1 [M+H], 315.1 [M+2+H] (Br isotope pattern).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows >99% purity at 254 nm.
Industrial-Scale Considerations
Cost Analysis
-
EDC/HOBt : High reagent cost limits scalability.
-
Acid Chloride Route : Preferred for large batches due to lower catalyst requirements.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Center
The bromine atom at position 5 of the furan ring enables nucleophilic substitution reactions (S<sub>N</sub>Ar), particularly under basic or catalytic conditions.
| Reaction Type | Reagents/Conditions | Product Formation | Key Applications |
|---|---|---|---|
| Halogen Exchange | KI, CuI, DMF, 100°C | 5-Iodo-furan derivative | Radiolabeling precursors |
| Amination | Primary amines, Pd(OAc)<sub>2</sub> | 5-Amino-furan analogs | Bioactive intermediate synthesis |
This reactivity is critical for generating derivatives with modified electronic profiles, enhancing interactions with biological targets .
Transition Metal-Catalyzed Cross-Coupling Reactions
The C–Br bond participates in Suzuki-Miyaura cross-coupling with boronic acids, facilitated by palladium catalysts:
text5-Bromo-furan + Ar-B(OH)₂ → 5-Aryl-furan Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Yield range: 60–85% (estimated from analogous systems) [1]
This pathway enables the introduction of aryl/heteroaryl groups for structure-activity relationship (SAR) studies in drug discovery .
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole moiety undergoes electrophilic substitutions at position 5:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-thiazole derivative |
| ClSO<sub>3</sub>H | CH<sub>2</sub>Cl<sub>2</sub>, rt | 5-Sulfo-thiazole analog |
Steric hindrance from the 2-methyl group directs electrophiles to the less hindered position 5 .
Amide Functional Group Reactivity
The carboxamide group exhibits dual reactivity:
Hydrolysis
-
Acidic conditions : Cleavage to 5-bromofuran-2-carboxylic acid and 2-methylthiazole-4-methanamine.
-
Basic conditions : Stable under mild bases (pH < 10) but degrades in strong alkaline media.
Hydrogen Bonding
The NH and carbonyl groups form supramolecular interactions (e.g., with kinase ATP-binding sites), influencing biological activity .
Hydrogen Bonding and Supramolecular Interactions
The compound’s amide-thiazole-furan architecture enables:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide exhibit promising antimicrobial properties. For instance, derivatives containing thiadiazole and furan moieties have been evaluated for their efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for new antimicrobial agents .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Similar thiazole derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and other tumor types. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation . Molecular docking studies further support these findings by elucidating how these compounds interact with target proteins involved in cancer progression .
Biological Studies
3. Enzyme Inhibition
this compound can serve as a valuable probe in biological studies aimed at understanding enzyme mechanisms. By inhibiting specific enzymes, researchers can gain insights into metabolic pathways and potential therapeutic targets .
Materials Science Applications
4. Organic Electronics
The electronic properties of this compound may be explored for applications in organic electronics. Compounds with furan and thiazole rings are known for their conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens. The study utilized a turbidimetric method to assess the minimum inhibitory concentration (MIC) values, revealing that certain derivatives had MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives of thiazole were tested against human breast adenocarcinoma cells (MCF7). The results indicated that specific compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests that this compound could be developed further as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (): Structural Difference: Methyl group at thiazole’s 4-position instead of 2-position. Molecular weight: 287.131 vs. 287.13 (target). Application: Used in screening for enzyme inhibitors (e.g., MMP-13 in ).
5-Bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide ():
- Structural Difference : Phenyl substitution on thiazole and ethyl linker.
- Impact : Increased lipophilicity (logP) due to phenyl group, enhancing membrane permeability but possibly reducing aqueous solubility. Molecular weight: 377.26 vs. 287.13 (target).
- Application : Classified as a screening compound for inhibitor studies.
Heterocyclic Modifications and Linker Diversity
- 5-Bromo-N-(2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl)furan-2-carboxamide (): Structural Difference: Benzo[b]thiophene core and dimethylaminopropyl linker. Impact: Introduces basicity and hydrogen-bonding capacity, improving solubility. Molecular weight: ~445 (estimated) vs. 287.13 (target). Synthesis: Uses HOBT/DIC coupling, a common method for carboxamide formation.
5-Bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide ():
Thiophene and Nitro Substituents
Core Heterocycle Replacement
Key Structural and Functional Insights
Physicochemical Properties
Biological Activity
5-Bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN2O2S |
| Molecular Weight | 301.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 942853-15-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit critical enzymes in bacteria and cancer cells, disrupting essential cellular processes. The presence of the thiazole moiety enhances its pharmacological profile, making it a valuable candidate for further research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing promising results:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown anticancer activity in various studies. The cytotoxic effects were assessed using different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 3.5 |
| A549 (lung cancer) | 4.0 |
The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and furan moieties significantly influence its cytotoxicity .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential in treating biofilm-associated infections .
- Anticancer Research : A study conducted on human glioblastoma cells showed that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling 5-bromofuran-2-carboxylic acid derivatives with (2-methylthiazol-4-yl)methylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or CDI in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water .
- Characterization :
- NMR : H and C NMR in DMSO- to confirm regiochemistry and purity (e.g., furan protons at δ 6.8–7.7 ppm, thiazole protons at δ 6.9–7.3 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H] calculated for CHBrNOS: 325.9652) .
Q. How is the purity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm; ≥95% purity threshold .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1), visualization under UV light (R ~0.4–0.5) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values reported in µg/mL .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
- Methodology :
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv).
- Response Surface Methodology (RSM) : Central composite design to maximize yield and minimize byproducts .
- Critical Parameters : Solvent polarity significantly impacts coupling efficiency (DMF preferred for higher yields) .
Q. What structural insights can be gained from X-ray crystallography, and how does the molecular conformation influence bioactivity?
- Methodology :
- Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) to obtain single crystals .
- Key Observations :
- Dihedral Angle : Furan-thiazole dihedral angle (~30–40°) affects planarity and receptor binding .
- Intermolecular Interactions : Hydrogen bonding (N–H···O) and π-π stacking enhance stability and membrane penetration .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodology :
- Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., nitro) or alkyl chains to modulate lipophilicity .
- Bioisosteric Replacement : Swap thiazole with oxazole or pyridine rings to assess impact on antimicrobial activity .
- Key Findings :
- Bromine Position : Para-substitution on furan enhances antimicrobial potency compared to meta .
- Methyl Group on Thiazole : Critical for reducing cytotoxicity (IC > 50 µM vs. HEK-293 cells) .
Q. What advanced spectroscopic techniques resolve contradictions in reported biological data?
- Methodology :
- 2D NMR (COSY, HSQC) : Confirms regioisomeric purity and rules out structural misassignment .
- LC-MS/MS : Detects trace metabolites in cell lysates that may interfere with bioassays .
- Molecular Docking : Validates binding mode to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported MIC values across studies?
- Methodology :
- Standardize Assay Conditions : Use identical bacterial strains (ATCC), inoculum size (1×10 CFU/mL), and growth media (Mueller-Hinton broth) .
- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate inter-lab variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey test to assess significance of MIC differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
